molecular formula C15H22O2 B1582236 p-Tolyl octanoate CAS No. 59558-23-5

p-Tolyl octanoate

Cat. No.: B1582236
CAS No.: 59558-23-5
M. Wt: 234.33 g/mol
InChI Key: ALRYNTSLFYRKGF-UHFFFAOYSA-N
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Description

p-Tolyl octanoate: para-Tolyl octanoate , is an organic compound with the molecular formula C15H22O2 . It is an ester formed from the reaction of p-cresol (4-methylphenol) and octanoic acid (caprylic acid). This compound is known for its floral and somewhat indolic odor, making it useful in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyl octanoate can be synthesized through the esterification of p-cresol and octanoic acid . The reaction typically involves the use of a catalyst such as phosphorus oxychloride to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: p-Tolyl octanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the breaking down of this compound into and in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as .

Major Products Formed:

Scientific Research Applications

p-Tolyl octanoate has various applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry :

Comparison with Similar Compounds

  • p-Cresyl caprylate
  • p-Cresyl octanoate
  • Octanoic acid, 4-methylphenyl ester

Comparison: p-Tolyl octanoate is unique due to its specific floral and indolic odor, which makes it particularly valuable in the fragrance industry. While similar compounds like p-Cresyl caprylate and p-Cresyl octanoate share similar chemical structures, they may differ in their olfactory properties and applications .

Properties

IUPAC Name

(4-methylphenyl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-3-4-5-6-7-8-15(16)17-14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRYNTSLFYRKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052262
Record name p-Tolyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid
Record name p-Tolyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name p-Tolyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.952-0.960
Record name p-Tolyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

59558-23-5
Record name 4-Methylphenyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59558-23-5
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Record name p-Cresyl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059558235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cresyl octanoate
Source DTP/NCI
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Record name Octanoic acid, 4-methylphenyl ester
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Record name p-Tolyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tolyl octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-CRESYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065NCY25ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-Methylphenyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037710
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research paper regarding p-Tolyl octanoate?

A1: The research paper [] focuses on the safety assessment of this compound as a fragrance ingredient. It likely explores aspects related to its toxicological properties and potential risks associated with its use in fragrance applications.

Q2: Is there information available about the structural characteristics of this compound in the provided research?

A2: While the provided abstract does not contain specific details about the structural characteristics of this compound, we can infer its molecular formula (C15H22O2) and molecular weight (234.34 g/mol) based on its chemical name. More detailed spectroscopic data would likely be found within the full research paper [].

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